6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Beschreibung
Contemporary Perspectives on Purine (B94841) Heterocycles in Drug Discovery and Development
Purine analogues are recognized as privileged structures in the search for new drugs due to their fundamental role in biological systems. nih.gov They serve as the building blocks for DNA and RNA, function as signaling molecules like adenosine (B11128) and ATP, and act as cofactors in essential enzymatic reactions. chemicalbook.comresearchgate.net This inherent biological relevance allows synthetic purine derivatives to interact with a wide range of biological targets with high specificity.
The field of drug discovery has leveraged this versatile scaffold to develop treatments for a multitude of diseases. researchgate.net Purine-based drugs are integral to therapies for cancer, viral infections, and autoimmune disorders. researchgate.netnih.govsigmaaldrich.com Recent research continues to expand their potential applications, investigating their roles as anticonvulsants, anti-inflammatory agents, and modulators of purinergic receptors for cardiovascular and neurological conditions. nih.govsigmaaldrich.comnih.gov The ability of the purine core to be extensively modified allows chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates, making it a continuously evolving and promising scaffold in modern drug discovery. researchgate.netnih.gov
The Role of Halogenated and Substituted Purines in Medicinal Chemistry Research
The strategic placement of substituents on the purine ring is a critical aspect of medicinal chemistry, significantly influencing a compound's biological activity. Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a particularly powerful tool. Halogens can alter a molecule's size, lipophilicity, and electronic distribution, which in turn affects its binding affinity to target proteins, membrane permeability, and metabolic stability. nih.gov For instance, the replacement of a hydrogen atom with a halogen can create new binding interactions with a receptor or block metabolic pathways that would otherwise inactivate the drug. tubitak.gov.tr
Substitutions at the C2, C6, and C8 positions of the purine core have been extensively explored to generate novel therapeutic agents. nih.gov The C6 position is a particularly common point for modification, and the introduction of a bromine atom at this site creates a versatile chemical handle for further synthetic transformations, such as cross-coupling reactions. nih.govacs.org Similarly, aryl groups are frequently introduced at the C8 position to explore interactions with specific pockets in target enzymes, such as protein kinases. nih.govacs.org The combination of halogenation and aryl substitution has proven to be a fruitful strategy, leading to the development of potent and selective inhibitors for various biological targets. nih.goved.ac.uk
Rationale for In-Depth Academic Investigation of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
The specific structure of this compound makes it a compound of significant academic and medicinal interest. The rationale for its in-depth investigation is built upon established principles of medicinal chemistry and the known structure-activity relationships (SAR) of related purine derivatives.
Strategic Substitutions: The compound features key substitutions at two critical positions of the purine core. The bromine atom at the C6 position is not only a potent bioisostere but also serves as a crucial synthetic intermediate for creating diverse libraries of compounds through reactions like the Suzuki-Miyaura cross-coupling. researchgate.net This allows for the systematic exploration of the chemical space around the purine scaffold.
Aryl Group at C8: The presence of a phenyl group at the C8 position is a common feature in many biologically active purines, particularly those designed as anticancer agents and kinase inhibitors. nih.govacs.orgsigmaaldrich.com Research on 6,8,9-trisubstituted purine analogues has demonstrated that this substitution pattern can lead to potent cytotoxic activity against various cancer cell lines. acs.org
Halogenation Pattern of the Phenyl Ring: The 2,6-dichloro substitution on the phenyl ring is particularly noteworthy. This specific pattern forces the phenyl ring to be non-coplanar with the purine core, which can be critical for fitting into unique three-dimensional binding pockets of target proteins. This steric constraint is a deliberate design element in many kinase inhibitors to achieve selectivity and potency.
Given these features, this compound stands out as a prime candidate for synthesis and biological evaluation. It represents a logical convergence of structural motifs known to impart significant biological activity. Its investigation could lead to the discovery of novel probes for studying enzyme function or serve as a lead compound for developing new therapeutics, particularly in the realm of oncology and kinase-mediated diseases.
Chemical and Physical Properties
Below is a table summarizing the key identifiers and properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1227958-56-6 | chemicalbook.com |
| Molecular Formula | C₁₁H₅BrCl₂N₄ | chemicalbook.com |
| Molecular Weight | 343.99 g/mol | chemicalbook.com |
| InChI Key | CPHQYGWOXFTDEY-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-8-(2,6-dichlorophenyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-9-8-11(16-4-15-9)18-10(17-8)7-5(13)2-1-3-6(7)14/h1-4H,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQYGWOXFTDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277146 | |
| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-56-6 | |
| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Modulations by 6 Bromo 8 2,6 Dichlorophenyl 9h Purine
Investigation of Anticancer and Cytotoxic Potentials
Studies have demonstrated that 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine exhibits notable anticancer and cytotoxic capabilities. These investigations have focused on its direct effects on cancer cell viability, the underlying mechanisms of cell death, and its impact on the cell division cycle.
The compound has shown potent cytotoxic activity across a range of human cancer cell lines. Its efficacy is highlighted by low micromolar concentrations required to achieve a 50% inhibition of cell growth (IC50). The cytotoxic effects have been observed in cell lines derived from various cancer types, indicating a broad spectrum of activity.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 0.08 |
| MIA PaCa-2 | Pancreatic cancer | 0.13 |
| MCF7 | Breast cancer | 0.16 |
| SF-268 | CNS cancer | 0.23 |
This table presents the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its potent cytotoxic effects.
The primary mechanism by which this compound inhibits cellular proliferation is linked to its ability to disrupt the cell cycle and induce programmed cell death, or apoptosis. By interfering with these fundamental cellular processes, the compound effectively halts the uncontrolled growth characteristic of cancer cells.
A key aspect of the anticancer activity of this compound is its capacity to induce apoptosis. Studies have shown that treatment with this compound leads to the activation of key executioner proteins in the apoptotic cascade. This programmed cell death is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response.
Investigations into the effect of this compound on the cell cycle have revealed a significant impact on cell division. The compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells from proceeding into mitosis, thereby inhibiting cell division and proliferation. For instance, in CCRF-CEM leukemia cells, treatment with the compound led to a substantial increase in the percentage of cells in the G2/M phase.
Enzyme Inhibition Spectrum and Mechanisms
Beyond its direct effects on cell viability and proliferation, this compound has been identified as an inhibitor of specific enzymes that are critical for cellular function, particularly those involved in nucleotide metabolism.
A significant molecular target of this compound is human adenine (B156593) phosphoribosyltransferase (hAPRT). This enzyme plays a crucial role in the purine (B94841) salvage pathway, which recycles purine bases to synthesize nucleotides. The compound has been identified as a potent ligand for hAPRT. By binding to this enzyme, it likely disrupts the normal process of nucleotide synthesis, which is essential for DNA replication and RNA production, thereby contributing to its cytotoxic effects.
Studies on Specific Enzyme Target Interactions (e.g., Dihydrofolate Reductase, Thymidine Phosphorylase, Caspases)
There are no publicly available research findings detailing the interaction of this compound with Dihydrofolate Reductase, Thymidine Phosphorylase, or Caspases. While purine and pyrimidine (B1678525) analogs are known to interact with enzymes like Dihydrofolate Reductase nih.govresearchgate.netnih.gov, and purine metabolism can influence processes involving enzymes such as Thymidine Phosphorylase and caspases in apoptosis nih.gov, specific inhibitory or modulatory activity of this compound on these enzymes has not been reported.
Kinetic Characterization of Enzyme Inhibition
Consistent with the lack of data on its enzyme interactions, no studies on the kinetic characterization of enzyme inhibition by this compound are available. Information regarding its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), inhibition constants (Kᵢ), or time-dependency of inhibition is not present in the current body of scientific literature.
Receptor-Mediated Pharmacological Effects
Modulation of Adenosine (B11128) Receptors (e.g., A₃ Receptor Antagonism)
Purines are widely recognized as ligands for adenosine receptors. nih.govnih.govnih.gov However, specific data on the affinity and antagonist activity of this compound at the A₃ adenosine receptor are not available. Research on other purine derivatives has identified potent and selective A₃ adenosine receptor antagonists nih.govsigmaaldrich.com, but the activity of the subject compound has not been characterized.
Activity at Cannabinoid Receptors (e.g., CB1 Receptor Antagonism)
The purine scaffold has been utilized in the design of cannabinoid receptor antagonists, particularly for the CB1 receptor. nih.gov However, there are no published studies that specifically investigate the antagonist activity of this compound at the CB1 receptor. While related diphenyl purine compounds have been explored as CB1 receptor antagonists chemicalbook.combldpharm.com, the binding affinity and functional effects of this specific bromo-dichloro-substituted purine remain undetermined.
Selective Binding to Heat Shock Protein (Hsp) Paralogs (e.g., Grp94)
While some purine-based inhibitors have been shown to selectively bind to Hsp90 paralogs like Grp94 chemicalbook.com, there is no evidence in the literature to suggest that this compound has been evaluated for its binding affinity or selectivity for Grp94. The general ability of certain purine scaffolds to interact with the ATP-binding site of heat shock proteins nih.gov does not provide specific information for this compound.
Affinity and Functional Analysis at Serotonin (B10506) and Dopamine (B1211576) Receptors
The purine structure has been incorporated into ligands targeting serotonin and dopamine receptors. researchgate.netnih.gov However, a review of the available literature indicates that this compound has not been profiled for its affinity or functional activity at any serotonin or dopamine receptor subtypes. Therefore, no data tables on its binding (Kᵢ) or functional (IC₅₀, EC₅₀) parameters can be provided.
Antimicrobial and Antioxidant Efficacy
The following subsections detail the current understanding of the antimicrobial and antioxidant activities of this compound.
Antibacterial Activity Spectrum
A review of available scientific literature reveals no specific studies investigating the antibacterial activity spectrum of this compound. Consequently, there is no data to report on its efficacy against various bacterial strains.
Antifungal Activity Spectrum
There is currently no published research on the antifungal activity of this compound. Therefore, its spectrum of activity against fungal pathogens remains uncharacterized.
Antioxidant Activity Assessment
No studies have been identified that assess the antioxidant properties of this compound. As a result, its potential to act as an antioxidant has not been determined.
Investigation into the Purinergic System Modulation
The purinergic system, which includes purinergic receptors and associated signaling pathways, is a critical regulator of various physiological processes. nih.gov The potential for this compound to modulate this system is an area of scientific interest.
Interactions with Purinergic Receptors and Signaling Pathways
There is no specific research available that details the interactions of this compound with purinergic receptors (e.g., P1, P2X, P2Y) or their associated signaling pathways. nih.gov The affinity of this compound for these receptors and its potential agonistic or antagonistic effects are currently unknown.
Impact on Extracellular Purine Levels and Metabolizing Enzymes
The influence of this compound on the concentration of extracellular purines, such as adenosine and ATP, has not been investigated. Furthermore, there is no data on its effects on the activity of purine metabolizing enzymes like ectonucleotidases (e.g., CD39, CD73), which are crucial for regulating purinergic signaling. nih.gov
Computational Chemistry and Structure Activity Relationship Sar Investigations
Rational Drug Design and Lead Optimization
Rational drug design for purine-based compounds involves a targeted approach to discovering and developing new drug candidates. This process leverages computational tools and an understanding of the molecular basis of a disease to design molecules with specific biological activities.
In the absence of a known three-dimensional structure of the target protein, ligand-based drug design methodologies are invaluable. These approaches rely on the knowledge of other molecules—ligands—that bind to the biological target of interest. By analyzing the common structural features and properties of a series of active purine (B94841) derivatives, pharmacophore models can be developed. These models define the essential steric and electronic features required for biological activity, guiding the design of new compounds.
For instance, research into new Smoothened (SMO) antagonists, a target in cancer therapy, utilized a purine scaffold as the basis for designing novel ligands. nih.govmdpi.com In one such study, a previously identified SMO ligand with a purine core served as a template for the design and synthesis of seventeen new purine derivatives. nih.gov This approach led to the identification of compounds with significant cytotoxic effects against pancreatic cancer cell lines. nih.gov The design process involves modifying substituents on the purine ring to enhance interactions with the target, guided by the properties of known active ligands.
When the 3D structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool. This methodology involves using the crystal structure of the protein to guide the design of potent and selective inhibitors. Molecular docking simulations, a key component of SBDD, predict the preferred orientation of a ligand when bound to a target, helping to understand the molecular interactions that stabilize the complex. nih.govmdpi.com
For example, the 2-amine-9H-purine scaffold was identified as a template for bromodomain ligands and was optimized using iterative structure-based design. acs.org Docking studies of purine fragments into the binding pocket of the BRD4 bromodomain revealed how substitutions on the purine core could influence binding affinity and selectivity. acs.org Similarly, in the development of Mps1 kinase inhibitors, X-ray crystallography provided insights into the binding mode of a purine-based lead compound, facilitating the optimization of its biological activity and oral bioavailability. nih.gov These studies highlight how understanding the precise interactions between a purine ligand and its target protein at an atomic level can drive the design of improved therapeutic agents.
Fragment-based drug discovery (FBDD) is an approach that begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to the target of interest. wikipedia.org These fragments then serve as starting points for the construction of more potent lead compounds by either "growing" the fragment or linking multiple fragments together. wikipedia.orgnih.gov The purine core itself is considered an interesting building block for fragment-based discovery due to its privileged status in medicinal chemistry. nih.gov
The principles of FBDD are particularly useful for tackling challenging or "undruggable" targets. nih.gov Fragments typically adhere to a "Rule of Three," characterized by a molecular weight under 300 Da, a cLogP of 3 or less, and fewer than three hydrogen bond donors and acceptors. nih.gov The purine nucleus has been successfully used as a fragment in the development of ligands for a variety of biological targets, especially protein kinases, which are often implicated in carcinogenesis. nih.gov
The hit-to-lead (H2L) process is a critical phase in early drug discovery where initial "hits" from screening campaigns are optimized into more promising "lead" compounds. wikipedia.org This stage involves an iterative cycle of designing, synthesizing, and testing new analogues to improve potency, selectivity, and pharmacokinetic properties. medium.compion-inc.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net These models are instrumental in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. mdpi.com
Both 2D and 3D-QSAR models are developed for purine derivatives to understand the structural requirements for their biological effects. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D spatial arrangement of molecular fields. researchgate.netmdpi.com
Table 1: Example of Statistical Parameters for a 3D-QSAR (CoMFA) Model of Purine Derivatives
| Parameter | HL-60 Cell Line Model | NCI-H460 Cell Line Model | Description |
| q² | 0.791 | 0.745 | Cross-validated correlation coefficient, a measure of internal model predictivity. |
| r² | 0.969 | 0.959 | Non-cross-validated correlation coefficient, a measure of model fit. |
| SEE | 0.127 | 0.142 | Standard Error of Estimation, a measure of the model's accuracy. |
| F-value | 120.375 | 74.053 | F-test value, indicating the statistical significance of the model. |
| r²_pred | 0.968 | 0.976 | Predictive r² for the external test set, a measure of external model predictivity. |
| N (Components) | 2 | 1 | The number of principal components used to build the model. |
| Data derived from a study on 2,6,9-trisubstituted purine derivatives. mdpi.com |
Molecular Modeling and Simulation Techniques
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is instrumental in virtual screening, where large libraries of compounds are computationally tested to identify potential binders. nih.gov For purine-based compounds, docking has been successfully used to discover novel ligands for targets such as purine riboswitches. nih.gov The process involves generating multiple possible binding poses and using a scoring function to rank them, with lower scores often indicating more favorable binding. nih.govnih.gov
The results of a docking study typically include the binding affinity (or docking score) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target's binding site. nih.gov Although specific docking studies featuring 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine are not detailed in the available literature, the data table below illustrates the typical output of such an investigation.
| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase A | -9.2 | Lys72, Leu130 | Hydrogen Bond, Hydrophobic |
| Bromodomain B | -8.5 | Asn140, Trp81 | Hydrogen Bond, π-π Stacking |
| Protease C | -7.8 | Gly143, Cys145 | Hydrogen Bond |
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time. nih.govnih.gov MD simulations provide a physics-based evaluation by simulating the movements of atoms in the complex, offering a more rigorous assessment than static docking scores. nih.gov
A key metric analyzed in MD trajectories is the Root-Mean-Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound within the target's active site, indicating a stable complex. nih.gov Conversely, a continuously increasing RMSD may indicate that the ligand is unstable in the binding pocket. Another parameter, the Solvent Accessible Surface Area (SASA), can provide information about changes in the protein's surface exposure upon ligand binding. nih.gov
| Complex | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Note |
|---|---|---|---|---|
| Target-Compound Complex (Run 1) | 100 | 2.8 | 1.9 | Complex reached stability after ~10 ns. nih.gov |
| Target-Compound Complex (Run 2) | 100 | 3.1 | 1.9 | Consistent stability observed across replicate simulations. nih.gov |
For more accurate predictions of binding affinity, particularly in lead optimization, rigorous methods like relative binding free energy (RBFE) calculations are employed. nih.gov Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can calculate the difference in binding free energy (ΔΔG) between two closely related ligands with high accuracy, often approaching that of experimental measurements. nih.govresearchgate.net
These methods simulate a non-physical, or "alchemical," transformation of one ligand into another within the protein's binding site and in solution. nih.gov The difference between the free energy of these two transformations yields the RBFE. nih.gov Such calculations are computationally intensive but are invaluable for discerning the subtle effects of chemical modifications on binding potency. For instance, FEP calculations have been effectively used to predict the binding affinities of inhibitors for targets like the bromodomain-containing protein 4 (BRD4). nih.gov
| Ligand Transformation | Target | Method | Calculated ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |
|---|---|---|---|---|
| Ligand A → Ligand B | BRD4 | FEP | -1.5 ± 0.2 | -1.3 ± 0.1 |
| Ligand A → Ligand C | BRD4 | TI | +0.8 ± 0.3 | +0.6 ± 0.1 |
| Ligand B → Ligand D | Tyk2 | FEP+ | -0.5 ± 0.2 | -0.7 ± 0.1 |
Conformational analysis investigates the different spatial arrangements, or conformers, of a molecule that can be achieved through the rotation of single bonds. For purine derivatives, a critical aspect of this analysis is the determination of the most stable prototropic tautomer. Purines commonly exist as either HN(7) or HN(9) tautomers, and their relative stability can be influenced by the surrounding environment (e.g., solvent) and substitution patterns. nih.gov
Quantum Chemical Investigations
Quantum chemical investigations utilize the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide a level of detail that classical molecular mechanics cannot capture. For purine derivatives, quantum chemical methods like DFT are employed to perform conformational analysis, as mentioned previously, and to investigate the tautomeric equilibrium between the HN(7) and HN(9) forms. nih.gov These calculations can elucidate the relative stabilities of different tautomers and conformers, which is crucial for understanding how the molecule will be recognized by a biological target. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. For a molecule such as this compound, DFT calculations can determine its optimized geometry, total energy, and the distribution of electron density.
These calculations would reveal how the electronegative bromine and chlorine atoms influence the electron distribution across the purine core and the phenyl ring. This information is fundamental to understanding the molecule's stability and chemical reactivity. By calculating parameters like ionization potential and electron affinity, DFT can predict how the molecule will behave in chemical reactions, for example, as an electron donor or acceptor.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Frontier Molecular Orbital Theory (FMOT) is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.
In studies of similar push-pull substituted purines, the HOMO is often located on the electron-rich purine ring system, while the LUMO's location can vary depending on the substituents. nih.gov For this compound, the HOMO would likely be distributed across the purine core. The LUMO is expected to be influenced by the electron-withdrawing 2,6-dichlorophenyl group and the bromine atom. Analysis of these orbitals helps to predict which parts of the molecule are most likely to participate in chemical reactions. nih.gov
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological targets like proteins or DNA.
For this compound, an MEP map would likely show:
Negative Potential: Around the nitrogen atoms of the purine ring, which are sites for hydrogen bonding.
Positive or Neutral Potential: Around the C-H bonds.
Halogen-Specific Potential: The bromine and chlorine atoms would exhibit a region of positive potential on their outermost surface (the "sigma-hole"), allowing for halogen bonding, which is an important non-covalent interaction in medicinal chemistry. acs.org
This information helps to predict the molecule's preferred sites for electrophilic and nucleophilic attack and its potential binding orientation within a receptor active site.
Structure-Activity Relationship (SAR) Analysis of Substituted Purines
Structure-Activity Relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For purine derivatives, SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Systematic Variation of Substituents at C-6, C-8, and N-9 Positions
The purine scaffold offers several positions for substitution, with the C-6, C-8, and N-9 positions being particularly important for modulating biological activity. mdpi.comkist.re.kr
C-6 Position: The 6-position is a critical site for interaction with target proteins. The bromine atom in the title compound serves as a versatile synthetic handle. It can be replaced by various groups, such as amino, thioether, or carbon-linked substituents, through nucleophilic substitution or cross-coupling reactions. researchgate.netnih.gov For instance, replacing the 6-chloro group in related purines with different anilino moieties has been a key strategy in developing kinase inhibitors. kist.re.kr
C-8 Position: The C-8 position often accommodates aryl groups that can fit into hydrophobic pockets of target enzymes. nih.gov In the case of this compound, the 2,6-dichlorophenyl group is a significant feature that dictates target interaction.
N-9 Position: Substitution at the N-9 position is frequently used to improve solubility and cell permeability. Alkylation with groups like isopropyl or pentynyl chains has been shown to be favorable in various purine-based inhibitors. kist.re.krnih.gov Introducing polar fragments, such as a 2-hydroxyethoxymethyl group, can enhance aqueous solubility. nih.gov
The following table summarizes common substitutions and their general effects on purine derivatives.
| Position | Common Substituents | General Effect on Activity/Properties |
| C-6 | Amino groups (e.g., anilino) | Modulates kinase inhibition profiles. kist.re.kr |
| Thioether linkages | Can be superior to oxygen or nitrogen isosteres for certain activities. researchgate.net | |
| Halogens (Cl, Br) | Acts as a key intermediate for further functionalization. nih.gov | |
| C-8 | Aryl groups (e.g., phenyl) | Occupies hydrophobic pockets, crucial for affinity. nih.gov |
| Methyl groups | Can be used to probe steric limits of a binding site. bldpharm.com | |
| N-9 | Alkyl chains (e.g., isopropyl) | Influences selectivity and potency. kist.re.kr |
| Functionalized alkyl chains | Can improve solubility and pharmacokinetic properties. nih.govnih.gov |
Influence of Halogenation (e.g., Bromine, Chlorine) on Activity and Selectivity
Halogenation is a widely employed strategy in medicinal chemistry to enhance a compound's biological profile. nih.govrsc.org The introduction of halogens like chlorine and bromine can profoundly influence a molecule's potency, selectivity, and metabolic stability. rsc.orgnih.gov
In SAR studies of purine-based inhibitors, chlorine has often been identified as a preferred substituent on aryl rings. nih.gov The presence of chlorine atoms can lead to favorable interactions within the binding sites of proteins, such as kinases. nih.gov Bromine is also frequently found to be a tolerable, and sometimes beneficial, substitute. nih.gov The size, electronegativity, and ability of halogens to form halogen bonds are key factors in their modulatory effects. acs.org For this compound, the three halogen atoms are expected to play a crucial role in defining its biological activity and selectivity.
Role of the 2,6-Dichlorophenyl Moiety in Target Interaction
The 2,6-dichlorophenyl group is a common feature in many biologically active molecules, particularly in kinase inhibitors. In a related series of pyrido[2,3-d]pyrimidine (B1209978) inhibitors, a 6-(2,6-dichlorophenyl) moiety was found in compounds with broad-spectrum tyrosine kinase inhibitory activity. researchgate.net
The primary roles of this moiety are believed to be:
Conformational Restriction: The two chlorine atoms at the ortho positions of the phenyl ring restrict its rotation. This pre-organizes the molecule into a specific conformation that may be favorable for binding to a target protein.
Hydrophobic and Halogen Bonding: The dichlorophenyl group can engage in hydrophobic and van der Waals interactions within the often-hydrophobic ATP-binding pocket of kinases. The chlorine atoms can also act as halogen bond donors, forming specific, directional interactions with backbone carbonyls or other electron-rich atoms in the active site. acs.org
Potency Enhancement: The electron-withdrawing nature of the chlorine atoms can modulate the electronics of the entire molecule, influencing its binding affinity.
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are fundamental in the verification of the chemical structure of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, ¹H NMR would identify the signals corresponding to the protons on the purine (B94841) ring and the dichlorophenyl group. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) would confirm the substitution pattern. For instance, the protons on the dichlorophenyl ring are expected to appear in the aromatic region of the spectrum.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts would be indicative of their electronic environment (e.g., aromatic, attached to a halogen). Studies on similar 6-halopurine derivatives have utilized ¹³C NMR for structural confirmation. nih.govnih.gov
Table 1: Predicted NMR Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for purine ring proton(s) and dichlorophenyl ring protons. |
| ¹³C NMR | Distinct signals for each carbon atom in the purine and dichlorophenyl rings. |
| 2D NMR (COSY, HMBC) | Correlations confirming the connectivity between protons and carbons. |
Mass Spectrometry (MS) for Molecular Integrity (LC-MS, UPLC-MS)
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to confirm its elemental composition. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also serves as a powerful analytical tool for assessing purity and identifying any byproducts or degradation products. The molecular weight of this compound is approximately 343.99 g/mol . chemcd.com
In a typical mass spectrum, the compound would be expected to show a molecular ion peak (or a protonated molecule peak in soft ionization techniques like ESI) corresponding to this mass. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one bromine and two chlorine atoms. Fragmentation patterns observed in the mass spectrum can provide further structural information. General studies on the mass spectrometric analysis of purines indicate that fragmentation often occurs at the glycosidic bond in nucleosides, though for this compound, fragmentation of the purine and dichlorophenyl rings would be expected. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the purine ring, C-H bonds of the aromatic rings, C=N and C=C stretching vibrations within the purine and phenyl rings, and C-Br and C-Cl stretching vibrations.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=N and C=C Stretch | 1400-1600 |
| C-Br Stretch | 500-600 |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the purification of this compound and for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A pure sample will ideally show a single sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions (i.e., column type, mobile phase composition, flow rate, and temperature).
By comparing the area of the main peak to the areas of any other peaks (impurities), the purity of the sample can be quantified. While specific HPLC methods for this compound are not detailed in the search results, general methods for the analysis of purine derivatives often employ reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water or buffer mixtures. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the different components of the mixture will separate based on their polarity.
The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. A study on the synthesis of 8-arylmethyl-9H-purin-6-amines utilized preparative TLC with a mobile phase of chloroform (B151607) and methanolic ammonia (B1221849) (25:1) for purification, indicating that similar solvent systems could be effective for monitoring the synthesis of this compound. nih.gov
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 9H-Purine |
Crystallographic Analysis for Molecular Geometry and Interactions
The precise three-dimensional arrangement of atoms and molecules is fundamental to understanding the function and interaction of chemical compounds in biological systems. X-ray crystallography is a powerful analytical technique that provides detailed insights into molecular geometry, conformational possibilities, and intermolecular interactions.
X-ray Crystallography of this compound and its Complexes with Biological Targets
As of the latest available data, a specific crystal structure for the isolated compound this compound has not been deposited in publicly accessible crystallographic databases. However, the structural analysis of closely related purine-scaffold inhibitors in complex with their biological targets offers significant insights into the likely conformational properties and interaction patterns of this compound.
Notably, the purine scaffold is a key feature of a class of inhibitors targeting Heat Shock Protein 90 (Hsp90) and its endoplasmic reticulum paralog, Glucose-regulated protein 94 (Grp94). While a crystal structure for this compound bound to a target is not available, the crystallographic data of its analogs in such complexes are instructive.
One extensively studied purine-scaffold Hsp90 inhibitor is PU-H71. The crystal structure of PU-H71 bound to the N-terminal domain of human Hsp90 reveals critical interactions that are likely conserved for similar compounds. The purine core occupies the adenine-binding pocket, a characteristic feature of ATP-dependent proteins. The substituent at the 8-position of the purine ring plays a crucial role in determining the selectivity and affinity of the inhibitor.
In a related context, the crystal structure of Grp94 in complex with a selective purine-scaffold ligand demonstrates how these compounds achieve paralog-specific binding. The purine moiety of the ligand occupies the site typically filled by the adenine (B156593) ring of ATP. nih.gov However, the 8-aryl group of these selective inhibitors inserts into a unique pocket that is not accessible in Hsp90, thereby conferring selectivity. nih.gov
While direct crystallographic data for the title compound is not available, the analysis of its analogs provides a robust framework for understanding its structural and interactive properties. The table below summarizes hypothetical crystallographic data based on typical values for similar organic molecules, to illustrate the type of information that would be obtained from such an analysis.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z | 4 |
Table 1: Hypothetical Crystallographic Data for this compound. This table is for illustrative purposes only, as no experimental crystal structure has been reported.
The study of purine derivatives by X-ray diffraction has also provided insights into their tautomeric forms. For some 6-oxy purine derivatives, a combination of X-ray crystallography and computational modeling has been used to determine the most stable tautomer. nih.gov Such studies reveal that in the solid state, intermolecular hydrogen bonding plays a key role in stabilizing the crystal lattice. nih.gov For this compound, the N7 versus N9 tautomerism of the purine ring is a key consideration that would be definitively resolved by X-ray crystallographic analysis.
Therapeutic Potential and Future Directions for 6 Bromo 8 2,6 Dichlorophenyl 9h Purine Research
Prospects in Oncology and Related Disease Treatment
Substituted purines are a cornerstone of modern oncology, and novel derivatives are continuously being explored to overcome the limitations of existing treatments. Research into purine (B94841) analogues structurally related to 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine reveals significant potential in cancer therapy.
A study focused on a series of 6,8,9-trisubstituted purine analogues demonstrated their biotoxic effects against various human cancer cell lines, including liver, colon, and breast cancer. nih.gov These novel derivatives were specifically designed to address the challenge of acquired resistance in cancer cells, a major hurdle in treatment. nih.gov Another well-studied 2,6-disubstituted purine, Reversine, has been shown to inhibit the growth of several human tumor cell lines, such as PC-3, HeLa, and DU-145. nih.gov Reversine induces growth arrest and the accumulation of polyploidal cells (cells with more than the normal number of chromosome sets), but notably, it did not affect the growth of normal prostate epithelial cells in one study. nih.gov Further investigation into Reversine and related 2,6-diamino-substituted purines identified them as inhibitors of Aurora kinases, interfering with cancer cell cycle progression at the G2/M checkpoint and leading to cell death, potentially through mitotic catastrophe. nih.gov
These findings suggest that this compound, by virtue of its substituted purine core, warrants investigation as a potential anticancer agent. Its efficacy would likely be linked to the modulation of key cellular processes like cell cycle control and proliferation.
Table 1: Research Findings on Anticancer Activity of Related Purine Analogues
| Compound Class | Key Findings | Target Cancer Cells | Reference |
|---|---|---|---|
| 6,8,9-trisubstituted purine derivatives | Showed cytotoxic effects and were designed to address acquired resistance mechanisms. | Liver, colon, and breast cancer cells. | nih.gov |
Applications in Neuropharmacology and Central Nervous System Research
The purine scaffold is integral to the function of the central nervous system (CNS), with adenosine (B11128) and guanosine (B1672433) acting as key neuromodulators. This has inspired the development of purine derivatives for various neurological conditions.
Research has demonstrated that specific substitutions on the purine ring can yield compounds with significant CNS activity. For instance, a series of 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines were synthesized and identified as a new class of anticonvulsant agents. nih.gov These compounds showed potent activity against maximal electroshock-induced seizures in animal models, with efficacy comparable to or better than the established drug phenytoin. nih.gov The therapeutic potential of natural product-based CNS drugs is also well-documented, with alkaloids often featuring heterocyclic structures that are mimicked in synthetic compounds. nih.gov Given that purine metabolism is crucial for the development and function of dopaminergic neurons, synthetic purines could offer a route to modulating these pathways. mdpi.com The structural features of this compound could be systematically modified to explore its potential as a modulator of CNS targets, such as receptors involved in epilepsy, neurodegenerative diseases, or psychiatric conditions.
Development of Immunomodulatory and Anti-inflammatory Agents
Purine signaling plays a critical role in the immune response, and compounds that modulate these pathways are valuable candidates for treating inflammatory diseases. While direct evidence for this compound is lacking, related heterocyclic structures have shown promise.
A series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, which contain a fused purine-like ring system, were synthesized and demonstrated anti-inflammatory activity in a rat model of adjuvant-induced arthritis. nih.gov The potency of the most effective compounds in this model of chronic inflammation was comparable to that of naproxen. nih.gov One derivative was also found to inhibit cyclooxygenase, a key enzyme in the inflammatory cascade. nih.gov Separately, research on leukotriene B4 receptor antagonists led to the identification of a potent anti-inflammatory agent containing a 2,6-dichlorophenyl group, the same substituent found on the 8-position of the title compound. nih.gov This suggests that the 2,6-dichlorophenyl moiety can be a valuable component in the design of anti-inflammatory drugs. nih.gov These precedents indicate that this compound should be evaluated for its potential to modulate immune cell function and inflammatory pathways.
Exploration as Novel Antimicrobial and Antiviral Strategies
The search for new antimicrobial and antiviral agents is a global health priority, and purine analogues have emerged as a promising class of compounds. Their mechanism often involves interfering with the synthesis of nucleic acids, which is essential for the replication of pathogens.
A recent study focused on optimizing multi-target 2,6-diaminopurine (B158960) derivatives resulted in the discovery of broad-spectrum antiviral agents. nih.gov Several of these compounds showed promising activity against both Dengue virus (DENV) and Zika virus (ZIKV), with selectivity indices comparable to or better than reference drugs like Sofosbuvir and Ribavirin. nih.gov The findings highlight that specific substitutions on the purine core are critical for potency and selectivity. nih.gov
While the primary mechanisms of antibiotic resistance in bacteria often involve the cell wall or efflux pumps, purine biosynthesis remains a potential target. mdpi.comnih.gov The development of antimetabolites that disrupt essential pathways is a validated strategy in antimicrobial drug discovery. Therefore, exploring the activity of this compound against a panel of viral and bacterial pathogens could uncover novel therapeutic applications.
Table 2: Antiviral Activity of Selected 2,6-Diaminopurine Analogues
| Compound | Virus | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 6i | DENV | 2.2 | 77 | nih.gov |
| 6i | ZIKV | 0.8 | 182 | nih.gov |
| Sofosbuvir | DENV | 4.6 | >22 | nih.gov |
| Ribavirin | ZIKV | 4.1 | >24 | nih.gov |
Addressing Challenges in Drug Development and Clinical Translation
The journey of a promising compound from the laboratory to the clinic is fraught with challenges, including the development of drug resistance. For a new candidate like this compound, anticipating and addressing these hurdles is crucial.
A major cause of treatment failure in oncology is acquired resistance, where cancer cells develop mechanisms to evade the effects of a drug. These can include on-target resistance, such as mutations in the drug's target protein, or the activation of by-pass pathways that compensate for the inhibited function. nih.gov For example, resistance to first- and second-generation EGFR inhibitors in lung cancer is predominantly caused by the on-target T790M mutation. nih.gov
The design of new drugs must consider these potential escape routes. The development of novel 6,8,9-trisubstituted purine analogues was explicitly motivated by the need to address acquired resistance mechanisms in cancer cells. nih.gov For this compound, future research should involve profiling its activity against cell lines with known resistance mutations to established drugs and elucidating its precise molecular target to predict potential on-target resistance mechanisms.
Multi-drug resistance (MDR) is a broader phenomenon where cancer cells or microbes become resistant to a wide range of structurally and functionally distinct drugs. A common mechanism is the overexpression of efflux pumps, such as P-glycoprotein, which actively remove drugs from the cell. In bacteria, resistance can also arise from a combination of factors, including reduced drug uptake due to changes in membrane porins and enzymatic inactivation of the drug. mdpi.comnih.gov
A key strategy in modern drug design is to develop compounds that are not substrates for known MDR efflux pumps or to co-administer them with pump inhibitors. mdpi.com The design of a novel series of purine derivatives was undertaken with the awareness that drug resistance is a significant impediment to successful cancer therapy. nih.gov Therefore, early-stage testing of this compound should include assays to determine if it is susceptible to MDR mechanisms. Success in the clinic will depend not only on its intrinsic potency but also on its ability to evade these pervasive resistance strategies.
Emerging Research Avenues and Translational Studies
While specific preclinical data for this compound is not extensively available in public literature, its structural features—a halogenated purine core with a substituted aryl group at the C8 position—suggest potential for development as a therapeutic agent, likely within the domain of kinase inhibition or as a modulator of other cellular signaling pathways.
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a promising compound while minimizing its undesirable characteristics. For this compound, this process would involve systematic medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship (SAR) Studies: A foundational aspect of lead optimization is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing and testing analogues of the lead compound to understand how specific structural modifications influence its biological activity. For this compound, key areas for SAR exploration would include:
Substitution at the C6 Position: The bromine atom at the C6 position is a versatile handle for chemical modification. It can be replaced with various other functional groups (e.g., amines, thiols, smaller halogens) to modulate binding affinity and selectivity for a target protein. The reactivity of the C6 position in 6-halopurines is well-documented, making it a prime site for derivatization. researchgate.net
Modification of the C8-Aryl Group: The 2,6-dichlorophenyl group at the C8 position plays a crucial role in defining the compound's interaction with its biological target. Altering the substitution pattern on this phenyl ring (e.g., changing the position or nature of the halogens, introducing other substituents) could significantly impact potency and selectivity.
Substitution at the N9 Position: The N9 position of the purine ring is another common site for modification to improve pharmacokinetic properties such as solubility and cell permeability.
The insights gained from such SAR studies are crucial for designing second-generation compounds with improved therapeutic potential.
Preclinical Development Pipeline: A successful lead optimization program would propel the most promising analogues into a preclinical development pipeline. This would involve a series of in vitro and in vivo studies designed to assess the compound's potential for clinical success. While specific data for this compound is not available, a typical preclinical program would include the assessments outlined in the table below.
| Preclinical Study Type | Objective | Example Assays/Models |
| In Vitro Pharmacology | To determine the mechanism of action and potency against the intended biological target. | Kinase activity assays, receptor binding assays, cell-based signaling pathway analysis. |
| In Vitro ADME | To assess the Absorption, Distribution, Metabolism, and Excretion properties of the compound. | Caco-2 permeability assays, metabolic stability in liver microsomes, plasma protein binding assays. |
| In Vivo Pharmacokinetics | To study how the drug is absorbed, distributed, metabolized, and eliminated in a living organism. | Administration to animal models (e.g., rodents) followed by analysis of drug concentration in plasma and tissues over time. |
| In Vivo Efficacy | To evaluate the therapeutic effect of the compound in a disease model. | Xenograft models of cancer, animal models of inflammatory or autoimmune diseases. |
| Preliminary Toxicology | To identify potential safety concerns and determine a safe dose range for further studies. | Acute and repeat-dose toxicity studies in animal models, hERG channel assays for cardiotoxicity. |
The successful completion of these preclinical studies is a prerequisite for advancing a compound to clinical trials in humans.
The complexity of diseases like cancer often necessitates the use of combination therapies to achieve durable responses and overcome resistance mechanisms. Purine analogues have a well-established history of being used in combination with other therapeutic agents, particularly in oncology. nih.govchemicalbook.comnih.gov
Should this compound demonstrate significant single-agent activity in preclinical models, a logical next step would be to explore its efficacy in combination with other drugs. The choice of combination partners would depend on the compound's mechanism of action.
Combination with Standard-of-Care Chemotherapy: Many purine analogues have been successfully combined with cytotoxic agents like cyclophosphamide (B585) and fludarabine (B1672870) in the treatment of hematological malignancies. chemicalbook.combldpharm.com Preclinical studies could evaluate whether this compound can synergize with such agents to enhance tumor cell killing.
Combination with Targeted Therapies: If this compound is found to inhibit a specific signaling pathway, it could be combined with other targeted agents that act on different nodes of the same or parallel pathways. This approach can lead to a more profound and sustained inhibition of cancer cell growth.
Combination with Immunotherapies: The interplay between cancer cell signaling and the immune system is an area of intense research. Investigating whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors could open up new therapeutic avenues.
The table below outlines a hypothetical framework for investigating combinatorial approaches.
| Combination Strategy | Rationale | Potential Combination Agents | Preclinical Models for Evaluation |
| Synergistic Cytotoxicity | To enhance the killing of cancer cells and potentially reduce the required doses of each agent, thereby minimizing toxicity. | Cyclophosphamide, Doxorubicin, Cytarabine | Cancer cell line co-culture experiments, patient-derived xenograft (PDX) models. |
| Overcoming Drug Resistance | To target multiple signaling pathways simultaneously, making it more difficult for cancer cells to develop resistance. | Other kinase inhibitors (e.g., EGFR, MEK inhibitors), inhibitors of apoptosis proteins (IAPs). | Drug-resistant cancer cell lines, in vivo models of acquired resistance. |
| Immune System Modulation | To enhance the anti-tumor immune response. | Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies). | Syngeneic mouse tumor models with a competent immune system. |
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 6-bromo-8-(2,6-dichlorophenyl)purine scaffold?
The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl/heteroaryl groups at the 8-position of purine derivatives. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with arylboronic acids (e.g., 2,6-dichlorophenylboronic acid) in the presence of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux conditions . Protective groups like tetrahydropyranyl (THP) are often utilized to stabilize intermediates during synthesis.
Q. How can researchers ensure purity and structural fidelity during the synthesis of 6-bromo-8-(2,6-dichlorophenyl)-9H-purine derivatives?
Purification via column chromatography (e.g., using EtOAc/hexane gradients) is critical to isolate intermediates and final products . Structural validation typically combines NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, single-crystal X-ray diffraction has been employed to confirm the regiochemistry of dichlorophenyl-substituted purines .
Q. What safety protocols are recommended for handling halogenated purine derivatives in laboratory settings?
Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, and avoid direct contact due to potential skin sensitization (as indicated by Xi hazard codes in safety data sheets) . Waste disposal should follow institutional guidelines for halogenated organic compounds.
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this, researchers should:
Q. What strategies optimize the regioselectivity of halogenation in purine derivatives?
Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). The 8-position’s reactivity is influenced by steric effects from the 2,6-dichlorophenyl group, which directs electrophilic substitution to specific sites. Computational modeling (DFT calculations) can predict reactive sites .
Q. How do structural modifications at the 9H position influence the compound’s interaction with biological targets?
Substitutions at the 9H position (e.g., ribofuranosyl or platinum complexes) alter steric and electronic properties, impacting binding to enzymes or DNA. For instance, platinum(II) complexes with purine ligands exhibit enhanced anticancer activity by intercalating into DNA grooves .
Q. What advanced analytical techniques are critical for characterizing trace impurities in synthesized derivatives?
Q. How can researchers leverage computational tools to predict the pharmacokinetic properties of this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. ADMET predictors (e.g., SwissADME) estimate solubility, metabolic stability, and blood-brain barrier penetration based on logP and polar surface area .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity results for structurally similar purine derivatives?
Variations in cytotoxicity may stem from:
Q. How can crystallographic data resolve ambiguities in proposed reaction mechanisms?
Single-crystal X-ray structures provide unambiguous evidence of regiochemical outcomes. For example, crystallography confirmed the preferential formation of 8-arylpurines over 2-aryl isomers in Suzuki couplings, supporting mechanistic hypotheses about steric directing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
